3'-Nitroacetanilide

Catalog No.
S598703
CAS No.
122-28-1
M.F
C8H8N2O3
M. Wt
180.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3'-Nitroacetanilide

CAS Number

122-28-1

Product Name

3'-Nitroacetanilide

IUPAC Name

N-(3-nitrophenyl)acetamide

Molecular Formula

C8H8N2O3

Molecular Weight

180.16 g/mol

InChI

InChI=1S/C8H8N2O3/c1-6(11)9-7-3-2-4-8(5-7)10(12)13/h2-5H,1H3,(H,9,11)

InChI Key

KFTYNYHJHKCRKU-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC(=CC=C1)[N+](=O)[O-]

Synonyms

3-nitroacetanilide

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)[N+](=O)[O-]

Chemistry

Application Summary: 3’-Nitroacetanilide is utilized in organic synthesis, particularly in the nitration of acetanilide derivatives which are key intermediates in the production of various compounds.

Methods and Experimental Procedures: The compound is typically synthesized through an electrophilic aromatic substitution reaction where acetanilide is treated with a nitrating mixture of nitric and sulfuric acid under controlled conditions.

Results and Outcomes: The nitration process yields 3’-Nitroacetanilide with a high degree of purity, often exceeding 98%. The product’s melting point ranges from 148.0-154.0°C, indicating its consistency and purity .

Pharmaceutical Research

Application Summary: In pharmaceuticals, 3’-Nitroacetanilide is a precursor in the synthesis of paracetamol, a widely used analgesic and antipyretic drug.

Methods and Experimental Procedures: The compound undergoes reduction to form p-aminophenol, which is then acetylated to produce paracetamol. This process is an alternative to the traditional method using acetic anhydride.

Materials Science

Application Summary: 3’-Nitroacetanilide derivatives are investigated for their potential in creating non-linear optical materials due to their promising electronic properties.

Methods and Experimental Procedures: Single crystals of nitroaniline derivatives are grown using slow evaporation techniques, and their optical properties are studied using various spectroscopic methods.

Results and Outcomes: Studies have shown that materials like N-Benzyl-3-nitroaniline exhibit significant non-linear optical properties, making them suitable for applications in optoelectronics .

Environmental Studies

Application Summary: Nitroacetanilides, including 3’-Nitroacetanilide, are monitored in environmental studies due to their presence in industrial waste and potential as environmental pollutants.

Methods and Experimental Procedures: Environmental monitoring involves detecting nitroacetanilides in soil and water samples using chromatographic and spectroscopic techniques.

Results and Outcomes: Concentrations of nitrobenzene derivatives in hazardous landfill sites have been quantified, providing data essential for environmental risk assessments .

Polymer Science

Application Summary: In polymer science, 3’-Nitroacetanilide is involved in the synthesis of copolymers with unique electrical properties.

Methods and Experimental Procedures: Copolymers are synthesized using aniline and 3-nitroaniline monomers in varying mole ratios. The resulting polymers are characterized for their conductive properties .

Results and Outcomes: The copolymers exhibit lower yields compared to polyaniline but possess comparable electrical properties, making them of interest for electronic applications .

Quantum Chemistry

Application Summary: 3’-Nitroacetanilide is studied in quantum chemistry for its electron spin resonance (ESR) parameters, which are important for understanding radical formation and stability.

Methods and Experimental Procedures: Density functional theory (DFT) calculations are performed to model radicals derived from 3’-Nitroacetanilide and to predict their ESR parameters .

Results and Outcomes: The theoretical study provides insights into the radicals’ structures and helps validate experimental ESR spectra, contributing to the field of luminescence and dosimetry .

3'-Nitroacetanilide, also known as N-(3-nitrophenyl) acetamide or m-nitroacetanilide, is an organic compound with the molecular formula C8_8H8_8N2_2O3_3. It features a nitro group (-NO2_2) attached to the aromatic ring of acetanilide, specifically at the meta position. This compound is characterized by its white crystalline appearance and has notable applications in various chemical syntheses and biological studies .

3'-Nitroacetanilide should be handled with care due to the following potential hazards:

  • Mild irritant: May cause skin and eye irritation upon contact [].
  • Dust hazard: Inhalation of dust may irritate the respiratory system [].
Typical for nitro derivatives of acetanilide. One of the primary reactions is electrophilic substitution, where the nitro group can participate in further nitration or reduction reactions. Additionally, it can be hydrolyzed to yield 3-nitroaniline upon treatment with strong acids or bases. The nitration reaction is significant as it protects the amino group from oxidation, allowing for selective functionalization at the aromatic ring .

The synthesis of 3'-nitroacetanilide typically involves the nitration of acetanilide using a mixture of concentrated nitric and sulfuric acids. This process can be summarized in the following steps:

  • Dissolve acetanilide in glacial acetic acid.
  • Slowly add concentrated sulfuric acid while maintaining a low temperature (below 20°C).
  • Gradually introduce fuming nitric acid dropwise to the mixture.
  • Allow the reaction to proceed at room temperature before pouring it over crushed ice to precipitate the product.
  • Filter and purify through recrystallization from an appropriate solvent such as ethyl alcohol .

3'-Nitroacetanilide serves as an important intermediate in organic synthesis, particularly in the production of dyes and pharmaceuticals. It is utilized in synthesizing chalcones and other complex organic molecules due to its functional groups that facilitate further chemical transformations. Its role as a synthetic building block highlights its versatility in chemical research and industrial applications .

Interaction studies involving 3'-nitroacetanilide often focus on its reactivity with various nucleophiles and electrophiles. For instance, its nitro group can be reduced to an amino group under specific conditions, leading to derivatives that may exhibit enhanced biological activity. Additionally, investigations into its interactions with biological macromolecules can provide insights into its potential therapeutic effects and mechanisms of action .

Several compounds share structural similarities with 3'-nitroacetanilide, including:

  • 4-Nitroacetanilide: Another nitro derivative of acetanilide, primarily used as an intermediate in dye production.
  • 2-Nitroacetanilide: Similar in structure but with different properties and reactivity due to the position of the nitro group.
  • Acetanilide: The parent compound without any nitro substitution, used historically as an analgesic.

Comparison Table

Compound NameStructure TypeUnique Properties
3'-NitroacetanilideNitro derivativeExhibits antimicrobial properties; versatile synthetic intermediate
4-NitroacetanilideNitro derivativePrimarily used in dye synthesis
2-NitroacetanilideNitro derivativeDifferent reactivity profile; less studied
AcetanilideParent compoundUsed historically for pain relief; lacks nitro group

The uniqueness of 3'-nitroacetanilide lies in its specific position of substitution on the aromatic ring, which influences its chemical reactivity and biological activity compared to its isomers and parent compound .

XLogP3

1.5

LogP

1.47 (LogP)

Melting Point

155.0 °C

UNII

QGH8S22NBP

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (88.37%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (97.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

122-28-1

Wikipedia

3'-nitroacetanilide

General Manufacturing Information

Acetamide, N-(3-nitrophenyl)-: ACTIVE

Dates

Modify: 2023-08-15

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